molecular formula C22H22N4O2 B2369857 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine CAS No. 400088-91-7

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

Cat. No.: B2369857
CAS No.: 400088-91-7
M. Wt: 374.444
InChI Key: TXJWXRHOZQEWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a chemical compound with the molecular formula C22H22N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine typically involves the reaction of benzhydryl chloride with 4-(3-nitro-2-pyridinyl)piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products:

    Reduction of Nitro Group: 1-Benzhydryl-4-(3-amino-2-pyridinyl)piperazine.

    Substitution Reactions: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The benzhydryl group provides lipophilicity, allowing the compound to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological molecules, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Benzhydryl-4-(2-pyridinyl)piperazine
  • 1-Benzhydryl-4-(4-nitro-2-pyridinyl)piperazine
  • 1-Benzhydryl-4-(3-chloro-2-pyridinyl)piperazine

Comparison: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is unique due to the presence of the nitro group at the 3-position of the pyridine ring. This structural feature influences its reactivity and biological activity. Compared to its analogs, the nitro group can undergo reduction to form an amino group, providing additional functional versatility. The position of the nitro group also affects the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWXRHOZQEWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.